molecular formula C33H20N12O2S2 B10901229 N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}

N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}

Cat. No.: B10901229
M. Wt: 680.7 g/mol
InChI Key: WDXHQJNAQPQMSK-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide.
  • Reaction conditions: Basic medium, room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization and chromatography to achieve high purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide} typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Methanediylbis(2-cyanobenzene-4,1-diyl) Intermediate

    • Starting with 2-cyanobenzene derivatives, a methylene bridge is introduced using formaldehyde under acidic conditions.
    • Reaction conditions: Acidic medium, controlled temperature (50-70°C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • Reduction of the cyano groups to primary amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
  • Substitution

    • Nucleophilic substitution reactions at the cyano groups or the aromatic rings.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in cancer and infectious diseases.

    Diagnostic Tools: Used in the development of diagnostic assays due to its unique chemical properties.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism by which N,N’-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide} exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Protein Binding: It can interact with specific proteins, altering their function and signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide): Similar structure but with chloro and trifluoroacetamide groups.

    N,N’-[Methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}: Similar core structure with different substituents.

Uniqueness

    Structural Complexity: The presence of multiple cyano groups and sulfur-containing acetamide moieties makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.

This detailed overview provides a comprehensive understanding of N,N’-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C33H20N12O2S2

Molecular Weight

680.7 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]-3-cyanophenyl]methyl]-2-cyanophenyl]acetamide

InChI

InChI=1S/C33H20N12O2S2/c34-10-20-6-18(1-3-26(20)42-28(46)16-48-32-24(14-38)8-22(12-36)30(40)44-32)5-19-2-4-27(21(7-19)11-35)43-29(47)17-49-33-25(15-39)9-23(13-37)31(41)45-33/h1-4,6-9H,5,16-17H2,(H2,40,44)(H2,41,45)(H,42,46)(H,43,47)

InChI Key

WDXHQJNAQPQMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)C#N)C#N)NC(=O)CSC4=C(C=C(C(=N4)N)C#N)C#N

Origin of Product

United States

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